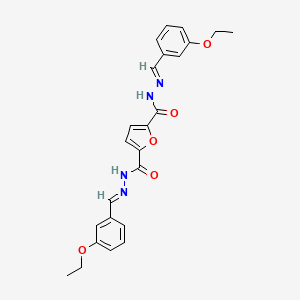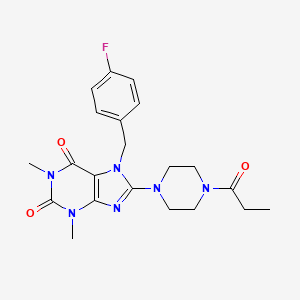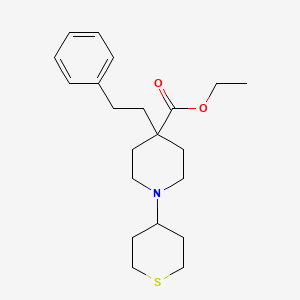![molecular formula C17H25NO2 B4879172 3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine](/img/structure/B4879172.png)
3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine
Overview
Description
3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine is not fully understood. However, it has been suggested that it acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been shown to reduce the levels of dopamine in the striatum, which may contribute to its antipsychotic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine in lab experiments is its high potency and specificity. This allows for accurate and precise measurements of its effects. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine. One direction is to further investigate its mechanism of action and its potential as a therapeutic target for various diseases such as schizophrenia and inflammation. Another direction is to explore its potential as a tool for studying dopamine signaling and its role in various physiological processes. Additionally, the development of novel derivatives of this compound may lead to the discovery of new pharmacological agents with improved efficacy and safety profiles.
Conclusion:
3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine is a chemical compound that has shown promising potential in various scientific research fields. Its synthesis method has been optimized to yield high purity and high yield of the compound. Its mechanism of action is not fully understood, but it has been shown to exhibit antipsychotic, analgesic, and anti-inflammatory properties. Its high potency and specificity make it a valuable tool for lab experiments, although its potential toxicity may limit its use in certain experiments. Future research directions include further investigation of its mechanism of action and its potential as a therapeutic target for various diseases, as well as the development of novel derivatives with improved efficacy and safety profiles.
Scientific Research Applications
3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine has been extensively studied for its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry. It has been shown to exhibit antipsychotic, analgesic, and anti-inflammatory properties.
properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(3-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-12-6-5-7-16(9-12)20-15(4)17(19)18-10-13(2)8-14(3)11-18/h5-7,9,13-15H,8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXYZMQEFKYHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(C)OC2=CC=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-2-(3-methylphenoxy)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4879092.png)
![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B4879100.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B4879105.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4879113.png)

![3-(cyclohexylmethyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4879119.png)

![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4879133.png)

![N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4879150.png)


![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4879162.png)
![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4879165.png)